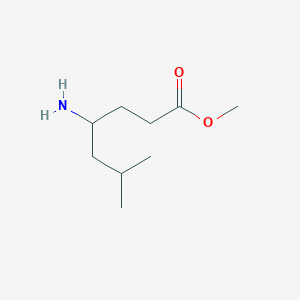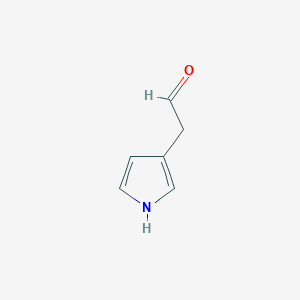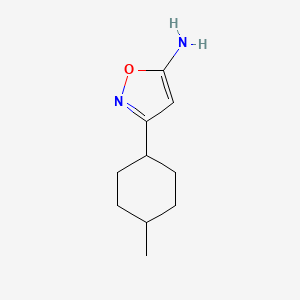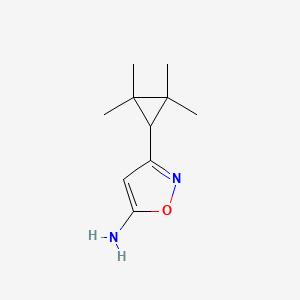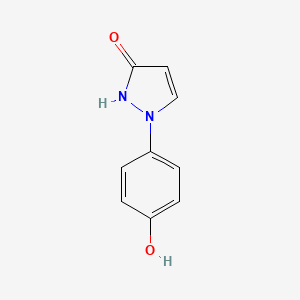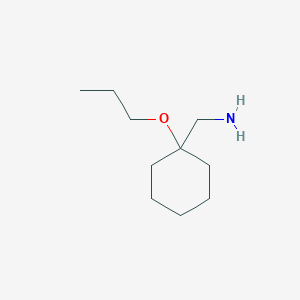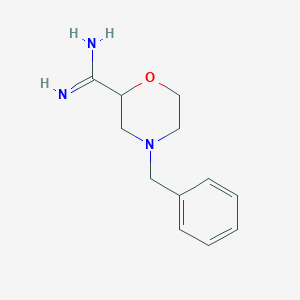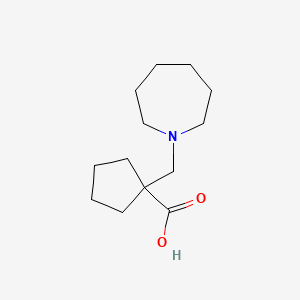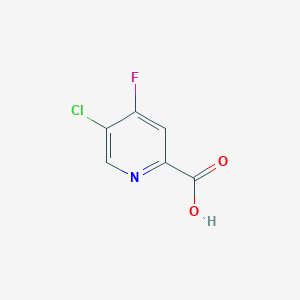
5-Chloro-4-fluoropicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-fluoropicolinic acid is an organic compound that belongs to the class of picolinic acids, which are derivatives of pyridine This compound is characterized by the presence of chlorine and fluorine atoms attached to the pyridine ring, specifically at the 5th and 4th positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-fluoropicolinic acid typically involves the halogenation of picolinic acid derivatives. One common method is the direct chlorination and fluorination of picolinic acid using appropriate halogenating agents under controlled conditions. For instance, the reaction can be carried out using chlorine gas and fluorine gas in the presence of a catalyst such as iron or aluminum chloride at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step processes that ensure high yield and purity. The process often starts with the synthesis of intermediate compounds, followed by selective halogenation. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to optimize reaction conditions and scale up production.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-4-fluoropicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Aplicaciones Científicas De Investigación
5-Chloro-4-fluoropicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-fluoropicolinic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with metal ions. This property is exploited in various catalytic processes and coordination chemistry. The compound’s ability to undergo substitution reactions also makes it a valuable intermediate in the synthesis of biologically active molecules.
Comparación Con Compuestos Similares
Similar Compounds
Picolinic Acid: The parent compound with a carboxylic acid group attached to the pyridine ring.
4-Fluoropicolinic Acid: A derivative with a fluorine atom at the 4th position.
5-Chloropicolinic Acid: A derivative with a chlorine atom at the 5th position.
Uniqueness
5-Chloro-4-fluoropicolinic acid is unique due to the simultaneous presence of both chlorine and fluorine atoms, which imparts distinct chemical properties. This dual substitution enhances its reactivity and makes it a versatile compound for various applications in synthetic chemistry and industrial processes.
Propiedades
Fórmula molecular |
C6H3ClFNO2 |
|---|---|
Peso molecular |
175.54 g/mol |
Nombre IUPAC |
5-chloro-4-fluoropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3ClFNO2/c7-3-2-9-5(6(10)11)1-4(3)8/h1-2H,(H,10,11) |
Clave InChI |
MWFZTXHBIJCHQP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1C(=O)O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


